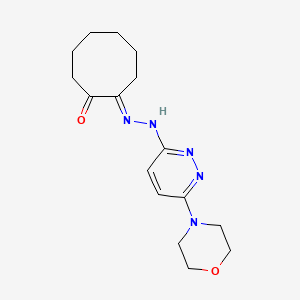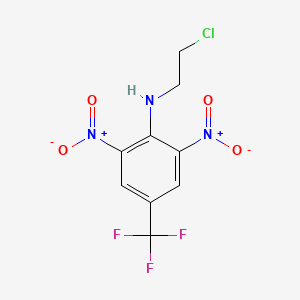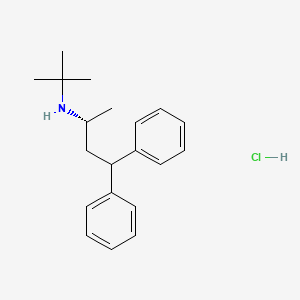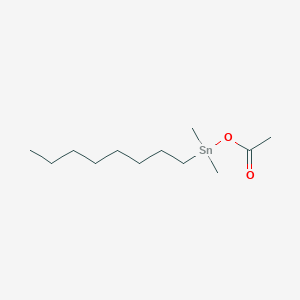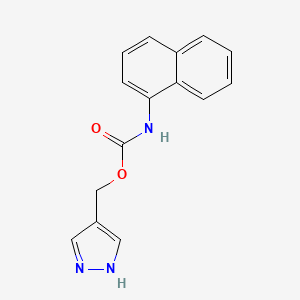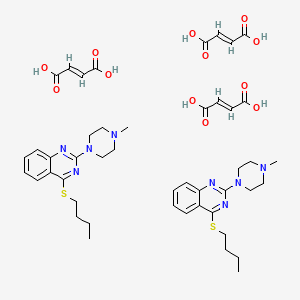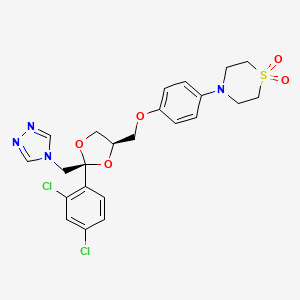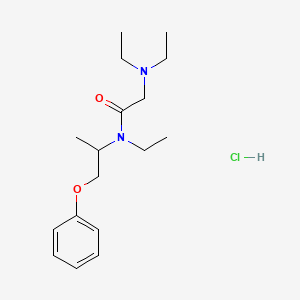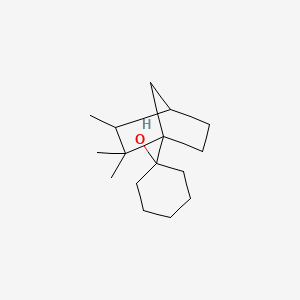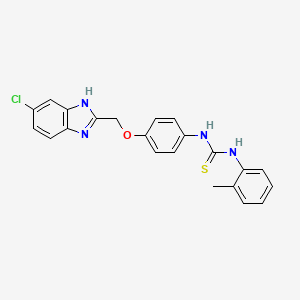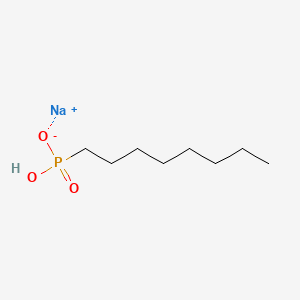
Sodium hydrogen octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen octylphosphonate is an organophosphorus compound with the molecular formula C8H18NaO3P . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phosphonate group attached to an octyl chain, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with sodium hydroxide. The reaction can be represented as follows:
C8H17PO(OH)2+NaOH→C8H17PO(ONa)(OH)+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of octylphosphonic acid to this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen octylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form octylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Octylphosphonic acid.
Reduction: Octylphosphine oxide.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Sodium hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: this compound is used in the formulation of detergents, corrosion inhibitors, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of sodium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphonate group can interact with metal ions, forming stable complexes that can influence various chemical and biological processes. The compound’s ability to form hydrogen bonds also plays a crucial role in its interaction with other molecules, affecting its solubility, stability, and reactivity.
Comparison with Similar Compounds
Octylphosphonic acid: Similar in structure but lacks the sodium ion.
Sodium dihydrogen phosphate: Contains a phosphonate group but with different alkyl chain length.
Sodium hexylphosphonate: Similar structure with a shorter alkyl chain.
Uniqueness: Sodium hydrogen octylphosphonate is unique due to its specific alkyl chain length and the presence of both sodium and phosphonate groups. This combination imparts distinct chemical properties, such as solubility in non-polar solvents and the ability to form stable complexes with metal ions, making it valuable in various applications.
Properties
CAS No. |
38304-27-7 |
|---|---|
Molecular Formula |
C8H18NaO3P |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
sodium;hydroxy(octyl)phosphinate |
InChI |
InChI=1S/C8H19O3P.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
XTZDEPJRUBPTCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


